4'-Nitroacetophenone

Descripción general

Descripción

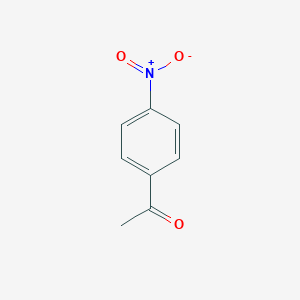

4’-Nitroacetophenone, also known as 1-(4-nitrophenyl)ethan-1-one, is an organic compound with the molecular formula C8H7NO3. It is a yellow crystalline solid that is primarily used as an intermediate in organic synthesis. The compound is characterized by the presence of a nitro group (-NO2) attached to the para position of the acetophenone molecule.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4’-Nitroacetophenone can be synthesized through various methods. One common method involves the nitration of acetophenone using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective nitration at the para position.

Industrial Production Methods: In industrial settings, the preparation of 4’-Nitroacetophenone often involves the use of copper salts as catalysts. The reaction mixture, containing acetophenone and concentrated sulfuric acid, is subjected to nitration, followed by rapid cooling and separation to obtain the crude product. The crude product is then recrystallized using methanol to achieve the desired purity .

Análisis De Reacciones Químicas

Types of Reactions: 4’-Nitroacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Reduction: Hydrogen gas and ruthenium on titanium dioxide catalyst.

Substitution: Electrophiles such as halogens or sulfonic acids in the presence of a Lewis acid catalyst.

Major Products:

Reduction: 4’-Aminoacetophenone.

Substitution: Various substituted acetophenones depending on the electrophile used.

Aplicaciones Científicas De Investigación

Scientific Research Applications

4'-Nitroacetophenone serves as a versatile intermediate in various fields:

- Organic Synthesis: It is crucial in synthesizing numerous organic compounds, particularly pharmaceuticals and agrochemicals. Its reactivity allows for further chemical transformations such as reduction to amino derivatives.

- Pharmaceuticals: The compound is utilized in the synthesis of drugs. For instance, derivatives of this compound have shown potential in developing neuroprotective agents and diabetes medications through enzyme inhibition .

- Agrochemicals: It plays a role in producing pesticides and herbicides, contributing to agricultural chemical formulations .

- Material Science: Research indicates that this compound can be used to develop new materials with specific properties, expanding its utility beyond traditional applications.

Recent studies have highlighted several biological activities associated with this compound:

- Antioxidant Activity: Research involving model organisms like Caenorhabditis elegans has demonstrated that derivatives of this compound exhibit significant antioxidant properties, enhancing resistance to oxidative stress through modulation of insulin signaling pathways.

- Enzyme Inhibition: Notably, this compound has been studied for its ability to inhibit α-glucosidase, an enzyme relevant in diabetes management. Various derivatives have been synthesized and tested for their inhibitory potency against this enzyme, showing promising results compared to standard treatments like acarbose.

| Compound Number | IC50 (µM) |

|---|---|

| 4 | 2.79 ± 0.04 |

| 1 | 9.76 ± 0.31 |

| 6 | 11.37 ± 0.20 |

| 17 | 14.10 ± 0.12 |

| Acarbose (Control) | 875.75 ± 1.24 |

This table summarizes the inhibitory effects of selected derivatives on α-glucosidase activity, indicating that some derivatives are significantly more potent than the control drug .

Case Studies

Several case studies illustrate the applications of this compound:

- Neuroprotective Effects: Studies have shown that certain derivatives may enhance antioxidant defenses in neuronal cells, suggesting potential therapeutic applications in neurodegenerative diseases.

- Diabetes Management: The ability of bis-Schiff's bases derived from this compound to inhibit α-glucosidase indicates their potential use in controlling postprandial blood glucose levels .

Toxicological Considerations

While exploring the biological activity of this compound, it is crucial to consider its toxicological profile. As with many nitro compounds, there are potential risks associated with exposure, including mutagenic properties and effects on various organ systems. Comprehensive toxicological assessments are essential for understanding the safety profile of compounds derived from or related to this compound .

Mecanismo De Acción

The mechanism of action of 4’-Nitroacetophenone primarily involves its ability to undergo reduction and substitution reactions. The nitro group is highly reactive and can be selectively reduced to an amino group, which can then participate in further chemical transformations. The interaction of the nitro group with catalysts and other reagents facilitates these reactions, making 4’-Nitroacetophenone a valuable intermediate in organic synthesis .

Comparación Con Compuestos Similares

4’-Nitroacetophenone can be compared with other similar compounds such as:

4’-Chloroacetophenone: Contains a chlorine atom instead of a nitro group.

4’-Aminoacetophenone: The reduced form of 4’-Nitroacetophenone with an amino group.

4’-Methoxyacetophenone: Contains a methoxy group instead of a nitro group.

4’-Bromoacetophenone: Contains a bromine atom instead of a nitro group.

Uniqueness: The presence of the nitro group in 4’-Nitroacetophenone makes it highly reactive and suitable for specific chemical transformations that are not possible with other similar compounds. This reactivity is particularly useful in the synthesis of complex organic molecules.

Actividad Biológica

4'-Nitroacetophenone (4-NAP) is an aromatic nitro compound that has garnered attention in various biological studies due to its diverse pharmacological properties. This article explores the biological activity of 4-NAP, focusing on its antioxidant effects, enzyme inhibition capabilities, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group () attached to the para position of an acetophenone structure. Its chemical formula is , and it is commonly used as a precursor in organic synthesis.

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of 4-NAP and its derivatives. For instance, research involving Caenorhabditis elegans demonstrated that derivatives like 2-bromo-4'-nitroacetophenone significantly enhance the organism's resistance to oxidative stress. The mechanism appears to be linked to the insulin signaling pathway, specifically through the regulation of genes such as daf-16 , which plays a crucial role in longevity and stress response .

Key Findings:

- Concentration-Dependent Effects : The antioxidant effect was most pronounced at a concentration of 1 µg/ml.

- Improvement in Locomotion : Treated nematodes exhibited enhanced motor behaviors compared to controls, indicating potential neuroprotective effects .

Enzyme Inhibition Studies

4-NAP has also been investigated for its ability to inhibit various enzymes, particularly α-glucosidase , which is relevant in diabetes management. A study synthesized several bis-Schiff's base derivatives of 4-NAP and evaluated their inhibitory activities against α-glucosidase.

Inhibition Potency:

The following table summarizes the IC50 values (the concentration required to inhibit 50% of enzyme activity) for selected derivatives:

| Compound Number | IC50 (µM) |

|---|---|

| 4 | 2.79 ± 0.04 |

| 1 | 9.76 ± 0.31 |

| 6 | 11.37 ± 0.20 |

| 17 | 14.10 ± 0.12 |

| Acarbose (Control) | 875.75 ± 1.24 |

These compounds exhibited significant inhibition, with some derivatives showing much higher potency than the standard drug acarbose .

Toxicological Considerations

While exploring the biological activity of 4-NAP, it is crucial to consider its toxicological profile . As with many nitro compounds, there are potential risks associated with exposure, including mutagenic properties and effects on various organ systems. Toxicological assessments are essential for understanding the safety profile of compounds derived from or related to 4-NAP .

Case Studies and Applications

Several case studies have investigated the applications of 4-NAP and its derivatives in medicinal chemistry:

- Neuroprotective Effects : Studies have indicated that certain derivatives may protect against neurodegeneration by enhancing antioxidant defenses in neuronal cells.

- Diabetes Management : The ability of bis-Schiff's bases derived from 4-NAP to inhibit α-glucosidase suggests potential use in controlling postprandial blood glucose levels.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 4'-nitroacetophenone derivatives?

Synthesis typically involves nitration of acetophenone derivatives under controlled conditions. For example, nitration of 4-chloroacetophenone with nitric acid in sulfuric acid yields 4′-chloro-3′-nitroacetophenone as an intermediate . Key parameters include temperature control (0–5°C to avoid over-nitration), stoichiometric ratios of nitrating agents, and inert atmospheres to prevent side reactions. Post-synthesis purification via recrystallization (e.g., using ethanol) ensures >99% purity.

Q. How can researchers characterize this compound and its derivatives?

Standard characterization methods include:

- NMR spectroscopy : Assigning peaks for nitro (δ 8.2–8.5 ppm, aromatic protons) and acetyl (δ 2.6 ppm, methyl group) moieties .

- HPLC/GC-MS : To confirm purity and detect trace impurities (<1%) .

- Melting point analysis : Pure 4′-nitroacetophenone melts at 99–101°C .

Advanced techniques like X-ray crystallography are used for structural elucidation of derivatives .

Advanced Research Questions

Q. How does this compound behave in catalytic hydrogenation reactions?

4′-Nitroacetophenone undergoes selective hydrogenation using catalysts like Fe25Ru75@SILP. Under optimized conditions (120°C, 50 bar H₂), the nitro group is reduced to an amine, yielding intermediates for pharmaceuticals or agrochemicals. Kinetic profiling reveals a 97% yield of the aniline-ketone product within 2 hours, with minimal over-reduction .

Q. What mechanistic insights explain the antioxidant activity of this compound derivatives?

Derivatives like 2-bromo-4′-nitroacetophenone exhibit antioxidant effects in C. elegans models by modulating the insulin/IGF-1 pathway. At 1 µg/ml, the compound extends lifespan by 20% under oxidative stress (paraquat-induced) and improves heat stress resistance (35°C survival). Mutant daf-16 studies confirm pathway dependency .

Q. How can QSAR models predict the antibacterial activity of this compound analogs?

Quantitative Structure-Activity Relationship (QSAR) models using spatial (molar volume), electronic (Hammett σ), and topological (Wiener index) descriptors predict activity against Gram-positive bacteria (e.g., S. aureus). 4′-Nitroacetophenone shows a slimicidal effect (MIC = 12.5 µg/ml) linked to its nitro group’s electron-withdrawing properties .

Q. Methodological Challenges

Q. How to resolve contradictions in thermal stability data for this compound?

Discrepancies in decomposition temperatures (e.g., 167°C vs. higher values in some reports) arise from varying experimental setups. Use differential scanning calorimetry (DSC) under inert atmospheres (N₂/Ar) to standardize measurements. Degradation products (e.g., NOₓ gases) should be monitored via FTIR or mass spectrometry .

Q. What strategies mitigate mutagenicity risks in this compound handling?

The compound shows mutagenic potential (Ames test: 220 µg/plate with S9 activation). Mitigation includes:

- Using closed systems for synthesis/purification.

- Personal protective equipment (PPE): Nitrile gloves, N95 masks, and fume hoods.

- Substituting nitro groups with less toxic moieties (e.g., methoxy) in derivative design .

Q. Advanced Applications

Q. Can this compound derivatives act as intermediates for PROTACs or ADC development?

Yes. The acetyl group facilitates conjugation to antibodies (ADCs) or E3 ligase ligands (PROTACs). For example, 4′-nitroacetophenone-linked ADCs show improved tumor targeting via controlled nitro-to-amine reduction in hypoxic environments .

Q. How does this compound perform in asymmetric catalysis?

In Pd-catalyzed asymmetric allylic alkylation, 4′-nitroacetophenone derivatives achieve >90% enantiomeric excess (ee) due to the nitro group’s steric and electronic effects on transition-state stabilization .

Q. Safety and Compliance

- Storage : Store at 2–8°C in amber glass under nitrogen to prevent photodegradation and oxidation .

- Disposal : Neutralize with 10% NaOH, followed by incineration in EPA-approved facilities .

Propiedades

IUPAC Name |

1-(4-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQYGPGKTNQNXMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Record name | P-NITROACETOPHENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20747 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1025724 | |

| Record name | 4-Nitroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

P-nitroacetophenone appears as yellow prisms or bright yellow powder. (NTP, 1992), Yellow solid; [CAMEO] Yellow chips or crystals; [Alfa Aesar MSDS] | |

| Record name | P-NITROACETOPHENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20747 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Nitroacetophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11190 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

396 °F at 760 mmHg (NTP, 1992) | |

| Record name | P-NITROACETOPHENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20747 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.0024 [mmHg] | |

| Record name | 4-Nitroacetophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11190 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

100-19-6 | |

| Record name | P-NITROACETOPHENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20747 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Nitroacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitroacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Nitroacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41590 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Nitroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-nitroacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.571 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-NITROACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4FM2J8HQ27 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

176 to 180 °F (NTP, 1992) | |

| Record name | P-NITROACETOPHENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20747 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.